molecular formula C10H19NO2 B13193860 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal

Cat. No.: B13193860
M. Wt: 185.26 g/mol
InChI Key: RWMWHNZDXFQMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is an organic compound with the molecular formula C10H19NO2. It is a research chemical often used in various scientific studies. The compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxypropanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed in two steps to yield 2-amino-2-methyl-1-propanol, which can be further modified to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is not well-documented. it is believed to interact with various molecular targets, potentially involving pathways related to its functional groups (aminomethyl and hydroxypropanal). Further research is needed to elucidate its precise mechanisms and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal is unique due to its specific combination of a cyclopentyl ring with aminomethyl and hydroxypropanal groups, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal

InChI

InChI=1S/C10H19NO2/c1-8-4-3-5-10(8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3

InChI Key

RWMWHNZDXFQMNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C)(C=O)O

Origin of Product

United States

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